molecular formula C27H35NO3 B11705586 9-[4-(diethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-[4-(diethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11705586
M. Wt: 421.6 g/mol
InChI Key: SLONLIKOFCAAAE-UHFFFAOYSA-N
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Description

9-[4-(DIETHYLAMINO)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its xanthene core, which is a tricyclic structure, and the presence of diethylamino and tetramethyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(DIETHYLAMINO)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 3,3,6,6-tetramethyl-1,2,3,4-tetrahydro-1H-xanthene-1,8-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-[4-(DIETHYLAMINO)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-[4-(DIETHYLAMINO)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[4-(DIETHYLAMINO)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species (ROS), which can induce cell death in cancer cells. The diethylamino group enhances its ability to penetrate cellular membranes, while the xanthene core facilitates efficient energy transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[4-(DIETHYLAMINO)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is unique due to its combination of strong fluorescence, high stability, and versatile reactivity. These properties make it particularly valuable in both research and industrial applications .

Properties

Molecular Formula

C27H35NO3

Molecular Weight

421.6 g/mol

IUPAC Name

9-[4-(diethylamino)phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C27H35NO3/c1-7-28(8-2)18-11-9-17(10-12-18)23-24-19(29)13-26(3,4)15-21(24)31-22-16-27(5,6)14-20(30)25(22)23/h9-12,23H,7-8,13-16H2,1-6H3

InChI Key

SLONLIKOFCAAAE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C

Origin of Product

United States

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